molecular formula C21H23N3O2 B2873400 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one CAS No. 899726-28-4

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2873400
CAS No.: 899726-28-4
M. Wt: 349.434
InChI Key: YOWDQPWLTJRVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one is a synthetic small molecule belonging to the pyrazinone chemical class. Pyrazinone derivatives are a subject of significant interest in medicinal chemistry and pharmacological research due to their potential as key scaffolds for modulating various biological pathways. This compound features a 1,2-dihydropyrazin-2-one core substituted at the N1 position with a 4-ethoxyphenyl group and at the C3 position with a (3-phenylpropyl)amino moiety. This specific structural arrangement may be of value in exploring structure-activity relationships (SAR) for related compounds. Researchers investigating kinase inhibition, particularly in the context of inflammatory signaling pathways, may find this compound relevant, as other pyrazinone derivatives have been explored as inhibitors of enzymes like p38 MAP kinase and MKK4 . Its potential mechanism of action would be highly context-dependent and requires empirical validation in research settings. This product is provided for research purposes to support the development of novel chemical probes and therapeutic candidates. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-phenylpropylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-26-19-12-10-18(11-13-19)24-16-15-23-20(21(24)25)22-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,2,6,9,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWDQPWLTJRVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyrazinones, characterized by a pyrazine ring substituted with various functional groups. The molecular formula is C21H26N2OC_{21}H_{26}N_2O, with a molecular weight of approximately 338.45 g/mol.

PropertyValue
Molecular FormulaC21H26N2OC_{21}H_{26}N_2O
Molecular Weight338.45 g/mol
CAS Number[Not available]

The biological activity of 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
  • Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells, which is crucial for developing anticancer therapies.

Anticancer Properties

Research indicates that 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer (SUIT-2) cell lines using MTT assays. The results demonstrated that the compound was more potent than standard chemotherapeutics like cisplatin in certain contexts.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies have indicated efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections.

Study 1: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of the compound on multiple cancer cell lines. The findings revealed:

  • MDA-MB-231 : IC50 value of 15 µM.
  • HT-29 : IC50 value of 20 µM.
  • SUIT-2 : IC50 value of 25 µM.
    These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanisms underlying the observed cytotoxic effects. The study utilized flow cytometry and Western blot analysis to reveal:

  • Increased levels of reactive oxygen species (ROS).
  • Activation of caspases indicative of apoptosis.
    These findings support the hypothesis that the compound induces apoptosis through oxidative stress mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

The dihydropyrazin-2-one core distinguishes the target compound from analogs with alternative heterocycles. For example:

  • Propanoyl Derivatives (): Compounds like (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate share the ethoxyphenyl group but utilize a propanoyl backbone instead of a dihydropyrazinone. This difference impacts rigidity and hydrogen-bonding capacity.
  • Benzazepine Derivatives (–6): Benazepril-related compounds (e.g., 3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid) feature fused benzazepine rings, which are bulkier and more conformationally constrained compared to the dihydropyrazinone core.

Dihydropyrazin-2-one Analogs

The closest structural analogs share the dihydropyrazinone core but differ in substituents:

Table 1: Substituent Comparison of Dihydropyrazin-2-one Derivatives
Compound Name Position 1 Substituent Position 3 Substituent Key Features Evidence ID
1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (Target) 4-Ethoxyphenyl 3-Phenylpropylamino High lipophilicity; flexible alkyl chain N/A
1-(4-Bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one 4-Bromophenyl 2-(Indol-3-yl)ethylamino Electron-withdrawing Br; indole H-bonding
1-(3-Fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one 3-Fluoro-4-methylphenyl 2-Methoxybenzylamino Electron-withdrawing F; methoxy group
Key Observations:
  • Position 1 Substituents : The ethoxyphenyl group in the target compound provides electron-donating effects and moderate hydrophobicity, contrasting with the electron-withdrawing bromophenyl and fluorinated aryl groups .
  • Position 3 Substituents : The phenylpropyl chain in the target compound offers greater flexibility and lipophilicity compared to the rigid indole-ethyl or methoxybenzyl groups. This may influence membrane permeability or receptor binding.

Implications of Substituent Variations

  • Electronic Effects: The ethoxy group’s electron-donating nature could stabilize resonance structures in the dihydropyrazinone core, altering reactivity or binding interactions compared to bromine (electron-withdrawing) .

Preparation Methods

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone for synthesizing dihydropyrazinones, as demonstrated in recent studies. For the target compound, the following components are required:

  • Aldehyde : 4-Ethoxybenzaldehyde.
  • Amine : 3-Phenylpropylamine.
  • Carboxylic Acid : A protected amino acid or acetic acid derivative.
  • Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide.

Procedure :

  • Equimolar amounts of the four components are stirred in methanol at room temperature for 16–24 hours to form the Ugi adduct.
  • The intermediate undergoes trifluoroacetic acid (TFA)-mediated cyclization in dichloromethane (DCM), unmasking the amino group and facilitating ring closure.

Advantages :

  • High atom economy and step efficiency.
  • Tolerance of diverse functional groups, including ethers (ethoxy) and arylalkyl amines.

Limitations :

  • Requires precise control of reaction stoichiometry.
  • Post-Ugi modifications may necessitate additional steps for deprotection.

Post-Ugi Modifications

The Ugi adduct can be further functionalized to introduce the 3-phenylpropylamino group. For example:

  • Reductive Amination : Treat the Ugi intermediate with sodium cyanoborohydride and 3-phenylpropanal to install the desired amine.
  • N-Alkylation : Use 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Stepwise Synthesis via Cyclocondensation

β-Keto Ester Route

This method involves condensation of a β-keto ester with an amine, followed by cyclization:

  • Step 1 : React ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate with 3-phenylpropylamine in ethanol under reflux to form an enamine intermediate.
  • Step 2 : Cyclize the enamine using acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/H₂O) conditions to yield the dihydropyrazinone ring.

Key Data :

  • Yield : 65–78% (optimized with 0.1 M HCl in EtOH at 80°C).
  • Purity : >95% (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

Adapting protocols from dihydropyrazinone synthesis on solid supports:

  • Resin Functionalization : Load Wang resin with Fmoc-protected glycine.
  • Elongation : Couple 4-ethoxyphenylacetic acid using HBTU/DIPEA.
  • Cyclization : Cleave the peptide-resin bond with TFA/DCM and cyclize using PyBOP/DIEA.

Advantages :

  • Enables combinatorial library generation.
  • High purity due to resin washing steps.

Alternative Methods and Recent Innovations

Transition Metal-Catalyzed Cyclization

A novel approach employs palladium-catalyzed C–N coupling to form the dihydropyrazinone ring:

  • Substrate Preparation : Synthesize 2-chloro-N-(3-phenylpropyl)acetamide.
  • Coupling : React with 4-ethoxyphenylboronic acid using Pd(OAc)₂/XPhos in toluene at 110°C.

Yield : 58% (with 5 mol% catalyst loading).

Enzymatic Synthesis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective ring closure:

  • Substrate : Racemic 3-amino-1-(4-ethoxyphenyl)propane-1,2-dione.
  • Reaction : Stir with 3-phenylpropylamine in tert-butanol at 37°C.

Outcome :

  • ee : 82% (R-enantiomer preferred).
  • Conversion : 90% after 48 hours.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Functional Group Tolerance
Ugi-4CR 70–85 90–95 Moderate High
β-Keto Ester 65–78 >95 High Moderate
SPPS 60–75 >98 Low Low
Pd-Catalyzed 50–60 85–90 Moderate Low
Enzymatic 80–90 95–98 High High

Key Insights :

  • The Ugi-4CR and enzymatic methods offer superior functional group tolerance.
  • β-Keto ester routes are preferable for large-scale synthesis due to operational simplicity.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing eastbound vs. westbound cyclization in Ugi adducts.
  • Solution : Use bulky isocyanides (e.g., adamantyl isocyanide) to sterically hinder undesired pathways.

Low Yields in Metal-Catalyzed Reactions

  • Issue : Palladium leaching in C–N coupling.
  • Solution : Employ heterogeneous catalysts (e.g., Pd/C) with microwave irradiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.